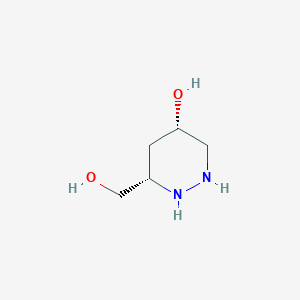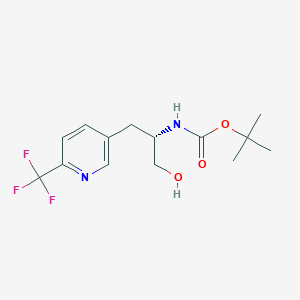
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 3-chloropyridine with trifluoromethylating agents.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced under certain conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the pyridine ring could yield a piperidine derivative.
科学的研究の応用
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
(S)-Tert-butyl (1-hydroxy-3-(4-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate: Similar structure but with the trifluoromethyl group in a different position.
(S)-Tert-butyl (1-hydroxy-3-(6-(difluoromethyl)pyridin-3-YL)propan-2-YL)carbamate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The unique positioning of the trifluoromethyl group in (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate can significantly influence its chemical properties and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C14H19F3N2O3 |
|---|---|
分子量 |
320.31 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1 |
InChIキー |
WJZDICBKIPUAGV-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)CO |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
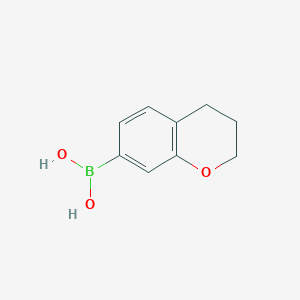
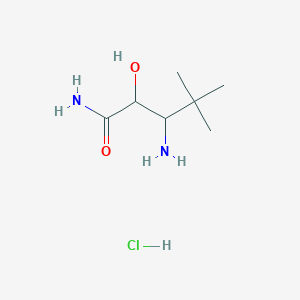
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)

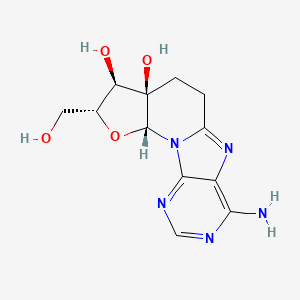
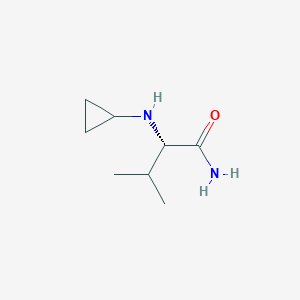
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
